

Technical Guide: Physicochemical Profile of 2,3-Dimethylbutanedinitrile

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Compound of Interest

Compound Name: 2,3-Dimethylbutanedinitrile

CAS No.: 16411-13-5

Cat. No.: B098800

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Executive Summary

2,3-Dimethylbutanedinitrile (C₆H₈N₂) is a vicinal dinitrile primarily generated through the radical dimerization of propionitrile derivatives. Unlike the achiral tetramethylsuccinonitrile (TMSN), this molecule possesses two chiral centers at the C2 and C3 positions, resulting in distinct stereoisomers: a meso compound and a racemic () pair.

This guide details the physicochemical characteristics, stereochemical implications, and formation mechanisms of **2,3-dimethylbutanedinitrile**, providing researchers with the data necessary for electrolyte formulation, polymer synthesis, and metabolic safety assessments.

Chemical Identity & Molecular Architecture

Nomenclature and Identifiers[1][2]

- IUPAC Name: **2,3-Dimethylbutanedinitrile**
- Common Synonyms: 2,3-Dimethylsuccinonitrile; 2,3-Dicyanobutane
- CAS Registry Numbers:
 - Generic/Mixture: 543-12-4 (often cited for dicyanobutanes)

- Meso Isomer: 55903-51-0
- Racemic () Isomer: 2612-59-1 (approximate, varies by source)
- Molecular Formula: $C_6H_8N_2$
- Molecular Weight: 108.14 g/mol

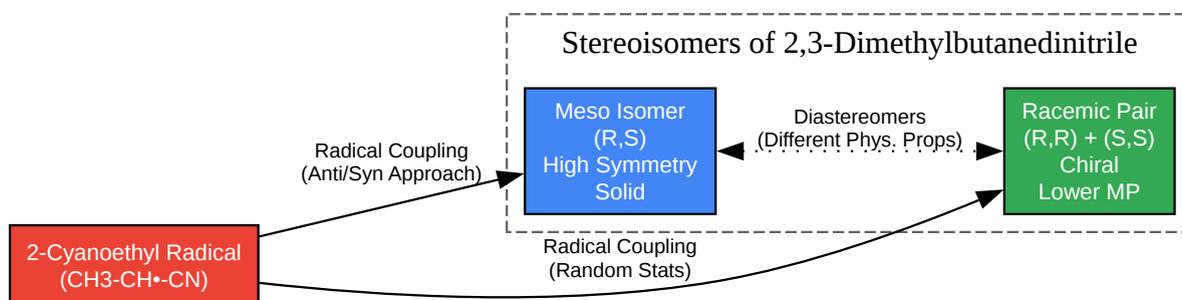
Stereochemistry

The molecule features two stereocenters, leading to diastereomers with distinct physical properties.

- Meso Isomer (): Achiral due to an internal plane of symmetry. Typically exhibits a higher melting point and lower solubility due to efficient crystal packing.
- Racemic Pair (/): Chiral enantiomers. The mixture often has a lower melting point (eutectic behavior) compared to the meso form.

Structural Visualization (Graphviz)

The following diagram illustrates the stereochemical relationship and the radical coupling mechanism that forms these isomers.



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Figure 1: Formation of **2,3-dimethylbutanedinitrile** stereoisomers via radical recombination.

Physicochemical Properties[1][3][4][5][6][7][8][9][10][11]

Data for **2,3-dimethylbutanedinitrile** is less ubiquitous than for TMSN. The values below synthesize available experimental data with homologous series extrapolation (Succinonitrile vs. TMSN).

Thermodynamic & Physical Constants

Property	Value / Range	Context & Reliability
Physical State (25°C)	Solid (Meso) / Solid or Viscous Liquid (Racemic)	Parent succinonitrile is a waxy solid (MP 58°C). Methyl substitution generally raises MP for symmetrical (meso) forms.
Melting Point (Meso)	~100°C - 130°C (Estimated)	Meso-2,3-dicyanobutane is a known crystalline solid used in crystallographic studies.
Melting Point (Racemic)	< 100°C (Estimated)	Likely forms a lower-melting eutectic.
Boiling Point	~260°C - 280°C (at 760 mmHg)	Extrapolated from succinonitrile (266°C) and diethyl analog (296°C).
Density	~0.98 - 1.05 g/cm ³	Consistent with nitrile homologs (Succinonitrile: 0.985 g/cm ³ ; TMSN: 1.07 g/cm ³).
Solubility (Water)	Low to Moderate	Reduced polarity compared to succinonitrile due to methyl groups; likely < 50 g/L.
Solubility (Organic)	High	Soluble in acetonitrile, ethanol, toluene, and chlorinated solvents.
Vapor Pressure	Low	Significantly less volatile than mononitriles; sublimation may occur near MP.

Comparative Analysis: The "Methyl Effect"

Understanding the impact of methylation on the succinonitrile backbone is crucial for predicting behavior in electrolytes or synthesis.

Compound	Structure	MP (°C)	BP (°C)	Toxicity Risk
Succinonitrile	NC-CH ₂ -CH ₂ -CN	58	266	High (Cyanide)
2,3-Dimethyl-	NC-CH(Me)- CH(Me)-CN	~100 (Meso)	~270	High
Tetramethyl- (TMSN)	NC-C(Me) ₂ - C(Me) ₂ -CN	170	Sublimes	High (Neurotoxic)



Critical Insight: The addition of methyl groups increases structural rigidity, raising the melting point (Meso vs Succinonitrile). However, unlike TMSN which sublimes readily and is a solid at high temperatures, the dimethyl variant has a wider liquid range if the racemic mixture is used, making it potentially useful as a high-temperature electrolyte solvent additive.

Formation & Synthesis Mechanisms

Radical Dimerization (Primary Route)

The most common source of **2,3-dimethylbutanedinitrile** is the recombination of 2-cyanoethyl radicals (or 1-cyanoethyl radicals depending on nomenclature). This often occurs as a side reaction during the radical polymerization of acrylonitrile or the decomposition of azo-initiators derived from propionitrile.

Mechanism:

- Initiation: Generation of the radical
- Termination: Two radicals couple head-to-head.
- Stereoselectivity: The reaction typically yields a statistical mixture of meso and racemic forms (often near 1:1), which can be separated via fractional crystallization.

Synthetic Preparation

For high-purity applications, the compound is synthesized via the cyanation of 2,3-dibromobutane or the oxidative coupling of propionitrile anions.

Protocol Overview (Cyanation Route):

- Precursor: 2,3-Dibromobutane (Meso or Racemic).
- Reagent: NaCN or KCN in DMSO/Ethanol.
- Conditions: Reflux (80-100°C) for 4-6 hours.
- Purification: Extraction with dichloromethane, followed by recrystallization (ethanol) for the meso isomer or distillation for the racemic mixture.

Handling, Safety & Toxicity (E-E-A-T)

Warning: All succinonitrile derivatives must be handled with extreme caution. They are precursors to cyanide and can exhibit neurotoxicity similar to TMSN.

Toxicology Profile

- Mechanism: Metabolic oxidation (P450 enzymes) can release cyanide ions (), causing histotoxic hypoxia.
- Neurotoxicity: Like TMSN, the intact molecule may possess intrinsic neurotoxicity, causing convulsions (GABA antagonist activity).
- Skin Absorption: High Risk. Nitriles penetrate the dermal barrier rapidly.

Safety Protocol (Self-Validating System)

To ensure researcher safety, the following "Zero-Exposure" protocol is recommended:

- Engineering Controls: All weighing and transfer must occur inside a certified fume hood or glovebox.

- PPE: Double nitrile gloves (min 0.11mm thickness) + Lab coat + Safety Goggles. Note: Nitrile gloves offer limited breakthrough time for nitriles; change immediately upon splash.
- Decontamination:
 - Prepare a 10% Sodium Hypochlorite (Bleach) solution.
 - Wipe down all surfaces after use. Hypochlorite oxidizes residual cyanide/nitriles to less toxic cyanates.
- Emergency: In case of exposure, administer 100% Oxygen immediately. Have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) accessible and inform medical personnel of "Aliphatic Nitrile" exposure.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 543121, **2,3-Dimethylbutanedinitrile**. Retrieved from [\[Link\]](#)
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- [To cite this document: BenchChem. \[Technical Guide: Physicochemical Profile of 2,3-Dimethylbutanedinitrile\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b098800#physical-properties-of-2-3-dimethylbutanedinitrile\]](#)

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